N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with the molecular formula C17H24BNO4. This compound is notable for its inclusion of a boronic ester group, which is a key functional group in many organic synthesis reactions, particularly in the Suzuki–Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the boronic ester: This can be achieved through the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Amidation: The resulting boronic ester is then reacted with cyclopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo several types of chemical reactions:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic ester group can be oxidized to form a phenol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl compounds: From Suzuki–Miyaura coupling.
Scientific Research Applications
N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to form stable biaryl linkages.
Material Science: Used in the synthesis of organic materials with specific electronic properties.
Mechanism of Action
The primary mechanism of action for N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is formed.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with different substituents on the benzamide ring.
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains a chloro and methyl group instead of a methoxy group.
Uniqueness
N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions, particularly in the formation of biaryl compounds through Suzuki–Miyaura coupling .
Biological Activity
N-Cyclopropyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 2411028-83-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C17H24BNO4 |
Molecular Weight | 317.19 g/mol |
CAS Number | 2411028-83-4 |
Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has been validated as a target for anti-malarial therapies .
Antitumor Activity
In vitro assays have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. A study evaluated its effects on three human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that:
Cell Line | IC50 (μM) |
---|---|
A549 | 6.26 ± 0.33 |
HCC827 | 6.48 ± 0.11 |
NCI-H358 | 20.46 ± 8.63 |
These findings suggest that the compound is more effective in two-dimensional assays compared to three-dimensional assays, highlighting its potential as an antitumor agent while also indicating necessary optimizations to reduce toxicity to normal cells .
Enzymatic Inhibition
The compound's inhibition profile was further characterized through enzymatic assays. It was found to exhibit potent reversible inhibition of cytochrome P450 enzymes (CYPs), particularly CYP3A4 with an IC50 of 0.34 μM . This inhibition could lead to significant drug-drug interactions and necessitates caution in therapeutic applications.
Case Studies
- Case Study on Antiviral Activity : A related study explored the antiviral potential of similar compounds against hepatitis C virus (HCV). The results indicated that modifications in the chemical structure could enhance potency against the NS5B polymerase target .
- Toxicity Assessment : In assessing the toxicity profile of this compound, it was noted that while it showed promising activity against cancer cell lines, it also affected normal lung fibroblast cells (MRC-5), indicating a need for further structural optimization to minimize cytotoxic effects on healthy tissues .
Properties
IUPAC Name |
N-cyclopropyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)11-6-9-13(14(10-11)21-5)15(20)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTRSEACYDJYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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